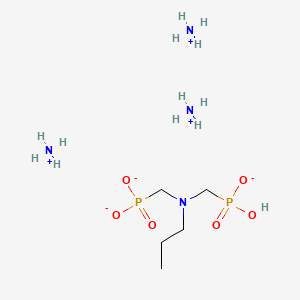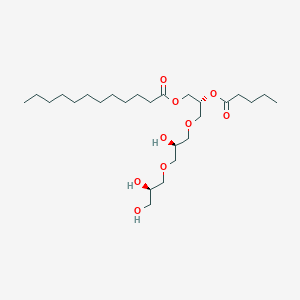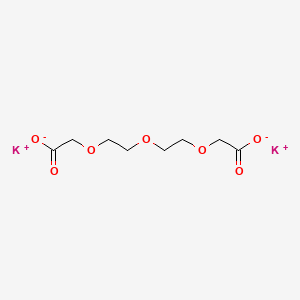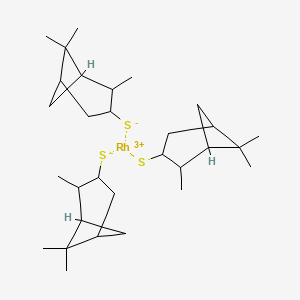![molecular formula B3HO13P2Zn3 B12685242 trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate CAS No. 84332-91-2](/img/structure/B12685242.png)
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate is a complex inorganic compound with the molecular formula B₃HO₁₃P₂Zn₃. It is also known as phosphoric acid, anhydride with boric acid (1:3), zinc salt (1:3). This compound is characterized by its unique structure, which includes zinc, boron, phosphorus, and oxygen atoms. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate typically involves the reaction of phosphoric acid with boric acid and zinc salts. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as mixing, heating, and purification to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include different boron, phosphorus, and zinc-containing compounds.
科学的研究の応用
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism by which trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate include other zinc, boron, and phosphorus-containing compounds such as:
- Zinc borate
- Zinc phosphate
- Boron phosphate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of zinc, boron, and phosphorus atoms in a single molecule. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
特性
CAS番号 |
84332-91-2 |
|---|---|
分子式 |
B3HO13P2Zn3 |
分子量 |
499.5 g/mol |
IUPAC名 |
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate |
InChI |
InChI=1S/B3HO13P2.3Zn/c4-1(5)13-17(10,11)16-18(12,14-2(6)7)15-3(8)9;;;/h(H,10,11);;;/q-6;3*+2 |
InChIキー |
DYAWOXUCIWMZDH-UHFFFAOYSA-N |
正規SMILES |
B([O-])([O-])OP(=O)(O)OP(=O)(OB([O-])[O-])OB([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


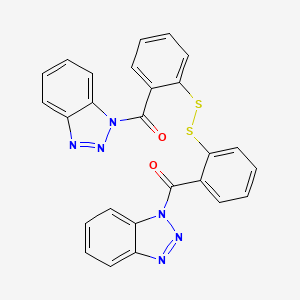
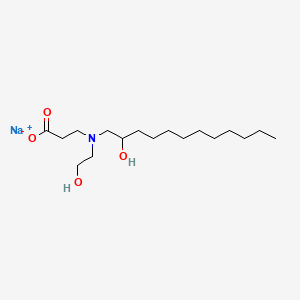
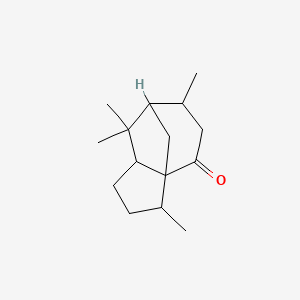
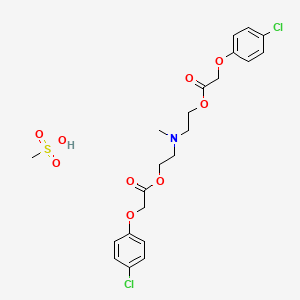
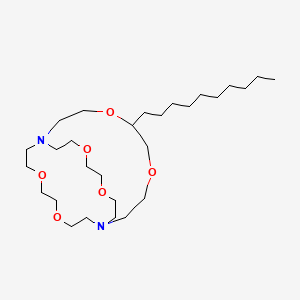
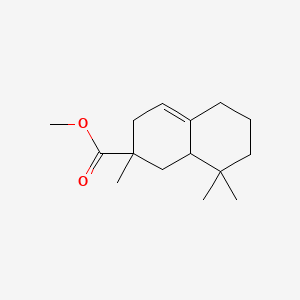
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

